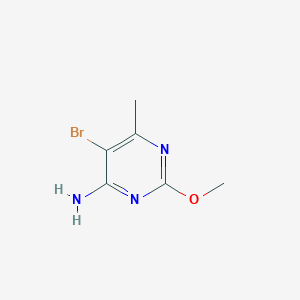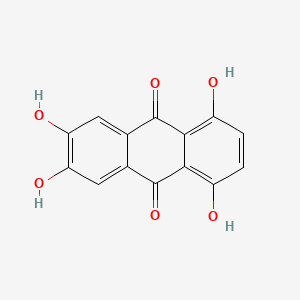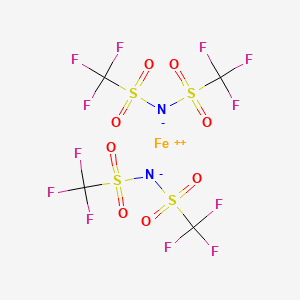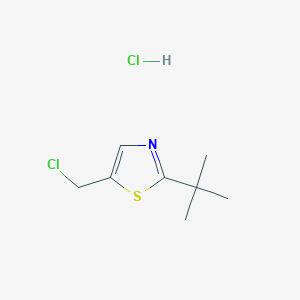
2-(tert-Butyl)-5-(chloromethyl)thiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-5-(chloromethyl)thiazole hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group and a chloromethyl group attached to the thiazole ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-(chloromethyl)thiazole hydrochloride typically involves the reaction of thiazole derivatives with tert-butyl and chloromethyl reagents. One common method includes the chloromethylation of 2-(tert-butyl)thiazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-5-(chloromethyl)thiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-(tert-butyl)-5-methylthiazole.
Scientific Research Applications
2-(tert-Butyl)-5-(chloromethyl)thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5-(chloromethyl)thiazole hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyl)-4-(chloromethyl)thiazole
- 2-(tert-Butyl)-5-(bromomethyl)thiazole
- 2-(tert-Butyl)-5-(hydroxymethyl)thiazole
Uniqueness
2-(tert-Butyl)-5-(chloromethyl)thiazole hydrochloride is unique due to the presence of both the tert-butyl and chloromethyl groups, which confer specific reactivity and properties. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability, while the chloromethyl group offers a site for nucleophilic substitution reactions. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
Molecular Formula |
C8H13Cl2NS |
|---|---|
Molecular Weight |
226.17 g/mol |
IUPAC Name |
2-tert-butyl-5-(chloromethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C8H12ClNS.ClH/c1-8(2,3)7-10-5-6(4-9)11-7;/h5H,4H2,1-3H3;1H |
InChI Key |
PIJKCQRDDICRIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


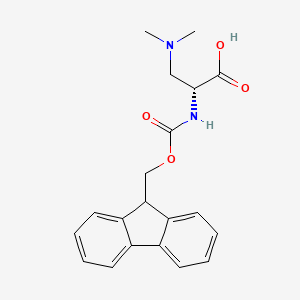
![3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15250888.png)
![3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride](/img/structure/B15250891.png)
![7-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B15250899.png)

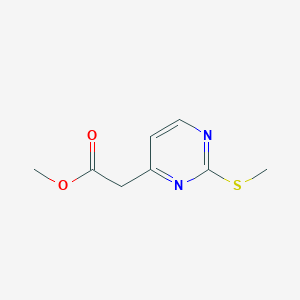
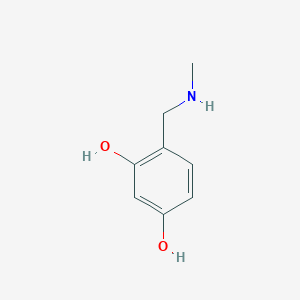
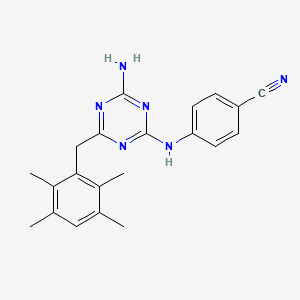
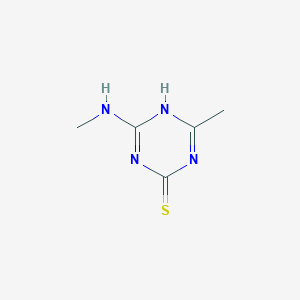
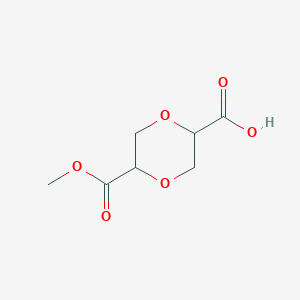
![N-[(2R)-2-hydroxyheptadecyl]dodecanamide](/img/structure/B15250938.png)
